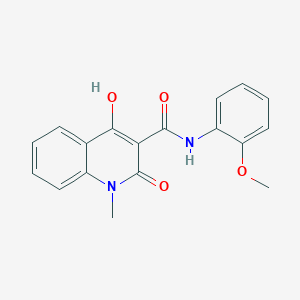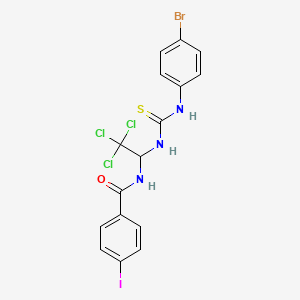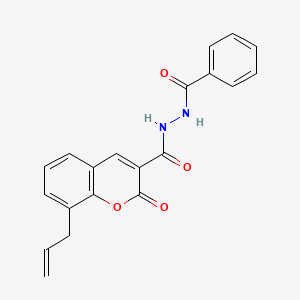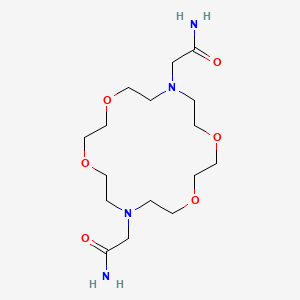![molecular formula C23H21Cl2N3O2 B11702514 4-tert-butyl-2-chloro-6-{[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}phenol](/img/structure/B11702514.png)
4-tert-butyl-2-chloro-6-{[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2-chloro-6-{[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}phenol is a complex organic compound with a unique structure that includes both phenolic and diazenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-chloro-6-{[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}phenol typically involves multiple steps, including the formation of the diazenyl group and the subsequent coupling with the phenolic compound. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-chloro-6-{[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
4-tert-butyl-2-chloro-6-{[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-chloro-6-{[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}phenol involves its interaction with specific molecular targets and pathways. The diazenyl group can interact with cellular components, leading to various biological effects. The phenolic group can also participate in redox reactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A similar compound used as a UV absorber and stabilizer in various applications.
4-tert-Butyl-2-chlorophenol: A simpler analog with similar structural features but lacking the diazenyl group.
Uniqueness
4-tert-butyl-2-chloro-6-{[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}phenol is unique due to its combination of phenolic and diazenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21Cl2N3O2 |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
4-tert-butyl-2-chloro-6-[[5-[(2-chlorophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]phenol |
InChI |
InChI=1S/C23H21Cl2N3O2/c1-23(2,3)15-11-18(25)22(30)20(12-15)26-13-14-10-16(8-9-21(14)29)27-28-19-7-5-4-6-17(19)24/h4-13,29-30H,1-3H3 |
InChI Key |
MLEUBUKHUXEAOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C=CC(=C2)N=NC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-(4-methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B11702433.png)
![2-{(3Z)-3-[(4-methylbenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11702437.png)
![(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11702438.png)
![4-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11702460.png)
![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11702461.png)
![2-Phenyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11702465.png)

![3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene](/img/structure/B11702475.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11702481.png)




![2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11702534.png)
